molecular formula C26H35P B12845874 2-(Dicyclohexylphosphino)-2',4'-dimethylbiphenyl

2-(Dicyclohexylphosphino)-2',4'-dimethylbiphenyl

Cat. No.: B12845874
M. Wt: 378.5 g/mol
InChI Key: AWWTYLRNALAXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicyclohexyl(2’,4’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is an organophosphorus compound that features a biphenyl backbone substituted with dicyclohexylphosphino and dimethyl groups. This compound is known for its utility as a ligand in various catalytic processes, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl(2’,4’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’,4’-dimethyl-[1,1’-biphenyl]-2-yl lithium with dicyclohexylchlorophosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(2’,4’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in cross-coupling reactions, the products are typically biaryl compounds .

Scientific Research Applications

Dicyclohexyl(2’,4’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine has several applications in scientific research:

Mechanism of Action

The mechanism by which Dicyclohexyl(2’,4’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing transition states and intermediates, thereby lowering the activation energy of the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexyl(2’,4’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific substitution pattern on the biphenyl backbone, which imparts distinct steric and electronic properties. These properties enhance its performance as a ligand in catalytic processes, making it more effective in certain reactions compared to its analogs .

Properties

Molecular Formula

C26H35P

Molecular Weight

378.5 g/mol

IUPAC Name

dicyclohexyl-[2-(2,4-dimethylphenyl)phenyl]phosphane

InChI

InChI=1S/C26H35P/c1-20-17-18-24(21(2)19-20)25-15-9-10-16-26(25)27(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h9-10,15-19,22-23H,3-8,11-14H2,1-2H3

InChI Key

AWWTYLRNALAXJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.